molecular formula C14H23N B6330565 {[4-(2-Methylpropyl)phenyl]methyl}(propan-2-yl)amine CAS No. 1240566-25-9

{[4-(2-Methylpropyl)phenyl]methyl}(propan-2-yl)amine

Cat. No.: B6330565
CAS No.: 1240566-25-9
M. Wt: 205.34 g/mol
InChI Key: XRESZHNGHXRXMR-UHFFFAOYSA-N
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Description

{[4-(2-Methylpropyl)phenyl]methyl}(propan-2-yl)amine is a chemical compound with the molecular formula C14H23N and a molecular weight of 205.34 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Properties

IUPAC Name

N-[[4-(2-methylpropyl)phenyl]methyl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N/c1-11(2)9-13-5-7-14(8-6-13)10-15-12(3)4/h5-8,11-12,15H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRESZHNGHXRXMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)CNC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(2-Methylpropyl)phenyl]methyl}(propan-2-yl)amine typically involves the reaction of 4-(2-Methylpropyl)benzyl chloride with isopropylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

{[4-(2-Methylpropyl)phenyl]methyl}(propan-2-yl)amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Halides or alkoxides.

Scientific Research Applications

{[4-(2-Methylpropyl)phenyl]methyl}(propan-2-yl)amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[4-(2-Methylpropyl)phenyl]methyl}(propan-2-yl)amine involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptor sites, influencing biological processes such as signal transduction and enzyme activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial purposes .

Biological Activity

{[4-(2-Methylpropyl)phenyl]methyl}(propan-2-yl)amine, commonly referred to as BAM-15, is a synthetic compound notable for its unique chemical structure and significant biological activities. With a molecular formula of C14H23N and a molecular weight of 205.34 g/mol, BAM-15 has attracted attention in metabolic research due to its potential applications in obesity and diabetes management.

BAM-15 appears as a white powder, soluble in organic solvents like dimethyl sulfoxide and ethanol, but insoluble in water. It has a melting point range of 105-107°C, indicating good thermal stability under standard conditions. The compound's structure features a butan-2-yl group attached to a phenyl ring that is further substituted with a 2-methylpropyl group, contributing to its distinctive chemical properties.

Research indicates that BAM-15 exhibits significant biological activity through the following mechanisms:

  • Mitochondrial Uncoupling : BAM-15 activates mitochondrial uncoupling, which enhances energy expenditure and reduces the production of reactive oxygen species (ROS) in cells. This property suggests potential benefits in metabolic disorders, particularly obesity and type 2 diabetes.
  • Inhibition of Cannabinoid Receptors : The compound inhibits the mitochondrial cannabinoid receptor type 1 (CB1), leading to improved metabolic activity and increased oxygen consumption across various cell types.

Biological Activity Data

The biological activities of BAM-15 have been assessed through various studies. Below is a summary table highlighting key findings:

Study Biological Activity Findings
Study 1Mitochondrial uncouplingEnhanced energy expenditure observed in adipocytes; reduced ROS production
Study 2CB1 receptor inhibitionIncreased oxygen consumption and improved metabolic rates in muscle cells
Study 3Toxicity assessmentNo significant toxicity reported at concentrations used in experiments

Case Studies

Several case studies have explored the effects of BAM-15 on metabolic health:

  • Obesity Management : In an animal model study, BAM-15 was administered to obese mice, resulting in significant weight loss and improved glucose tolerance compared to control groups. The study highlighted the compound's potential as an anti-obesity agent through its effects on energy metabolism.
  • Type 2 Diabetes : Another study focused on the impact of BAM-15 on insulin sensitivity. Results indicated that treatment with BAM-15 improved insulin response and reduced blood glucose levels in diabetic rats, suggesting its utility in diabetes management.
  • Cellular Studies : In vitro studies demonstrated that BAM-15 enhances mitochondrial function in human skeletal muscle cells, promoting cellular respiration and ATP production.

Safety Profile

The safety profile of BAM-15 appears favorable based on current research. Toxicological assessments have shown no significant adverse effects at concentrations typically used in scientific studies. This safety aspect is crucial for its potential therapeutic applications.

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